4-Fluoro-N-(3-fluoro-4-methylphenyl)-3-{[(4-methoxybenzyl)amino]sulfonyl}benzamide is a complex organic compound characterized by its unique molecular structure, which includes multiple functional groups such as fluorine, methoxy, and sulfonyl groups. This compound belongs to the class of benzamides and is notable for its potential applications in medicinal chemistry and biological research.
The compound can be synthesized through various chemical pathways, with detailed methodologies available in chemical literature and patent documents. The synthesis involves multiple steps, typically starting from simpler precursors.
This compound is classified as a heterocyclic organic compound due to the presence of nitrogen in its structure. It is also categorized under sulfonamide derivatives, which are known for their pharmaceutical properties.
The synthesis of 4-fluoro-N-(3-fluoro-4-methylphenyl)-3-{[(4-methoxybenzyl)amino]sulfonyl}benzamide typically involves several steps:
The molecular formula for 4-fluoro-N-(3-fluoro-4-methylphenyl)-3-{[(4-methoxybenzyl)amino]sulfonyl}benzamide is .
COc1ccc(cc1)CNS(=O)(=O)c1cc(ccc1F)C(=O)Nc1ccc(c(c1)F)C
4-Fluoro-N-(3-fluoro-4-methylphenyl)-3-{[(4-methoxybenzyl)amino]sulfonyl}benzamide can undergo various chemical transformations:
The mechanism of action for 4-fluoro-N-(3-fluoro-4-methylphenyl)-3-{[(4-methoxybenzyl)amino]sulfonyl}benzamide involves its interaction with biological targets such as enzymes or receptors.
The compound has several potential applications in scientific research:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2